5-Bromo-2,8-dimethylnonane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23Br |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
5-bromo-2,8-dimethylnonane |
InChI |
InChI=1S/C11H23Br/c1-9(2)5-7-11(12)8-6-10(3)4/h9-11H,5-8H2,1-4H3 |
InChI Key |
FBHGRNXZRJOREO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CCC(C)C)Br |
Origin of Product |
United States |
Ii. Methodologies for the Chemical Synthesis of 5 Bromo 2,8 Dimethylnonane and Analogous Branched Bromoalkanes
Direct Halogenation Strategies for Branched Alkanes
Direct halogenation involves the substitution of a hydrogen atom on an alkane with a bromine atom. This approach is valued for its atom economy but often faces challenges in controlling selectivity, especially in complex molecules with multiple types of C-H bonds.
Free-radical bromination is a classic method for introducing a bromine atom into an alkane structure. The reaction is typically initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•). byjus.comucalgary.ca The process then proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. byjus.com
Initiation: Homolytic cleavage of the Br-Br bond to form two bromine radicals. byjus.com
Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with a molecule of Br₂ to yield the bromoalkane product and a new bromine radical, which continues the chain. byjus.comucalgary.ca
Termination: The reaction concludes when radicals combine with each other. byjus.com
A key feature of free-radical bromination is its selectivity. The reaction preferentially occurs at the most substituted carbon atom. This is because the stability of the intermediate alkyl radical follows the order: tertiary > secondary > primary. ucalgary.ca Consequently, the abstraction of a hydrogen atom from a tertiary carbon is energetically more favorable than from a secondary or primary carbon. scribd.com This makes bromination significantly more selective than chlorination. masterorganicchemistry.commasterorganicchemistry.com Bromine radicals are less reactive and therefore more discerning in which hydrogen atom they abstract, whereas chlorine radicals are more reactive and less selective. libretexts.orgnptel.ac.in For instance, bromination is almost 20,000 times more likely to occur at a tertiary C-H bond than at a primary C-H bond. scribd.com This high degree of selectivity is synthetically useful for directing bromination to a specific site in a branched alkane like 2,8-dimethylnonane, where the C5 position is secondary, but other tertiary or more reactive sites could be present in different analogs. masterorganicchemistry.comyoutube.com
| Halogen | Primary (1°) C-H | Secondary (2°) C-H | Tertiary (3°) C-H |
|---|---|---|---|
| Chlorination | 1 | 4.5 | 5.1 |
| Bromination | 1 | 82 | 1640 |
Data adapted from experimental findings on the halogenation of propane (B168953) and 2-methylpropane. chemistrysteps.com
While free-radical bromination exhibits inherent selectivity for more substituted carbons, modern synthetic chemistry often requires methods to override this natural tendency or to target specific, less-activated C-H bonds. Recent advancements have introduced strategies for site-selective bromination.
One such approach utilizes N-bromoamide reagents in the presence of visible light. researchgate.net For example, bulky N-bromoamides can exhibit unusual selectivity, favoring the bromination of secondary C-H bonds over tertiary ones, which is contrary to the outcome of traditional free-radical reactions. researchgate.net Another advanced method involves copper-catalyzed C(sp³)–H bromination, which can achieve selective bromination at positions distal to a directing group within the molecule. acs.org This is accomplished using a Cu(II)/phenanthroline catalyst system with BrN₃, which is generated in situ. The directing group, such as an N-H bond, guides the catalyst to a specific C-H bond, enabling highly selective functionalization. acs.org These methods provide powerful tools for synthesizing complex bromoalkanes where precise control over the bromine atom's position is critical.
Conversion of Oxygenated Precursors to Branched Bromoalkanes
An alternative and highly reliable route to branched bromoalkanes involves the conversion of alcohols. This strategy leverages the well-established chemistry of nucleophilic substitution, where a hydroxyl (-OH) group is replaced by a bromide ion. This approach is often preferred when the corresponding alcohol is readily available or when the desired regiochemistry is easily installed via the synthesis of the alcohol precursor.
The conversion of an alcohol to an alkyl bromide is a cornerstone of organic synthesis. Since the hydroxyl group is a poor leaving group, it must first be activated. unco.edu For tertiary, secondary, allylic, and benzylic alcohols, the reaction with hydrobromic acid (HBr) typically proceeds through an Sₙ1 mechanism. libretexts.org The alcohol is first protonated by the acid to form an oxonium ion, converting the -OH into a good leaving group (H₂O). libretexts.org The subsequent loss of water generates a carbocation, which is then attacked by a bromide ion to form the final product. libretexts.org The reactivity order for alcohols in this reaction is 3° > 2° > 1°. libretexts.org
For primary and secondary alcohols, reagents that facilitate an Sₙ2 mechanism are common, which leads to an inversion of stereochemistry if the carbon atom is a stereocenter. commonorganicchemistry.com Common reagents for this transformation include:
Phosphorus tribromide (PBr₃): This is a widely used reagent that converts primary and secondary alcohols into alkyl bromides via an Sₙ2 pathway. commonorganicchemistry.comquora.com
Thionyl bromide (SOBr₂): More reactive than its chloride counterpart, SOBr₂ also converts alcohols to bromides. commonorganicchemistry.com
Appel Reaction: This reaction uses a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). It proceeds via an Sₙ2 mechanism and is known for its mild conditions. commonorganicchemistry.com
| Reagent | Typical Substrate | Mechanism | Key Features |
|---|---|---|---|
| HBr | Tertiary, Secondary Alcohols | Sₙ1 | Acid-catalyzed; carbocation intermediate. libretexts.org |
| PBr₃ | Primary, Secondary Alcohols | Sₙ2 | Results in inversion of stereochemistry. commonorganicchemistry.comquora.com |
| PPh₃ / CBr₄ (Appel Reaction) | Primary, Secondary Alcohols | Sₙ2 | Mild conditions; results in inversion of stereochemistry. commonorganicchemistry.com |
| SOBr₂ | Primary, Secondary Alcohols | Sₙ2 (with retention via Sₙi possible) | Highly reactive. commonorganicchemistry.com |
When the branched alcohol precursor is chiral, controlling the stereochemical outcome of the substitution reaction is paramount. Stereoselective deoxyhalogenation methods are designed to convert a chiral alcohol into a chiral bromoalkane with a predictable configuration.
For reactions proceeding through an Sₙ2 mechanism, the outcome is typically a clean inversion of the stereocenter. nih.gov This stereospecificity is highly valuable in the synthesis of enantiomerically pure target molecules. However, for sterically hindered secondary alcohols, such as those that might be found in complex branched systems, achieving a complete Sₙ2 displacement can be challenging, and competing elimination reactions or halide equilibration can occur. nih.gov
The development of methods for the synthesis of chiral alcohols, whether through asymmetric synthesis or resolution of racemic mixtures, is crucial as these compounds serve as the precursors for stereoselective deoxyhalogenation. nih.govrsc.org The choice of reagents and reaction conditions is critical to ensure that the nucleophilic substitution proceeds with high fidelity and without compromising the stereochemical integrity of the molecule. nih.gov
Advanced Catalytic Approaches in Bromination
Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing branched bromoalkanes, several advanced catalytic approaches have been developed.
Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. One innovative strategy is the use of a reactive distillation strategy combined with a solid acid catalyst, such as alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), to produce bromoalkanes from alcohols. mdpi.com This method avoids the use of corrosive catalysts like sulfuric acid and can achieve high yields. mdpi.com The solid catalyst possesses both Brønsted and Lewis acid sites that facilitate the conversion. mdpi.com
Transition metal catalysis has also enabled novel C-H functionalization reactions. As mentioned previously, copper-catalyzed systems can direct bromination to specific sites within a molecule. acs.org Furthermore, photoredox catalysis using visible light has emerged as a powerful tool. These methods can generate bromine radicals under mild conditions from reagents like N-bromoamides, allowing for unique selectivities in C-H bromination that are not achievable with traditional thermal or photochemical methods. researchgate.net These catalytic systems represent the cutting edge of bromoalkane synthesis, offering pathways to complex molecules with high precision and efficiency.
Multi-step Synthetic Sequences Leading to Branched Nonane (B91170) Structures
A more traditional and often more controlled method for synthesizing a specific isomer like 5-Bromo-2,8-dimethylnonane involves constructing the carbon skeleton first, followed by the introduction of the functional group.
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. byjus.com It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone. organic-chemistry.org This reaction is highly effective for constructing complex carbon skeletons from smaller precursor molecules. unacademy.com
To construct the 2,8-dimethylnonane skeleton, a retrosynthetic analysis suggests a disconnection at the C4-C5 or C5-C6 bond. A plausible route involves the reaction of isopentyl magnesium bromide (a Grignard reagent) with 4-methylpentan-2-one (a ketone).
Formation of the Grignard Reagent : Isobutyl bromide is reacted with magnesium metal in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form isopentyl magnesium bromide. libretexts.org
Addition to a Ketone : The prepared Grignard reagent is then added to 4-methyl-2-pentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. libretexts.org
Acidic Workup : An acidic workup (e.g., with dilute H₃O⁺) protonates the resulting alkoxide to yield the target alcohol, 2,8-dimethylnonan-5-ol. masterorganicchemistry.com
Table 2: Example Grignard Synthesis for 2,8-dimethylnonan-5-ol
| Step | Reactant 1 | Reactant 2 | Solvent | Product |
|---|---|---|---|---|
| 1 | Isoamyl bromide | Magnesium (Mg) | Diethyl ether | Isoamylmagnesium bromide |
| 2 | Isoamylmagnesium bromide | 4-Methyl-2-pentanone | Diethyl ether | Intermediate alkoxide |
| 3 | Intermediate alkoxide | H₃O⁺ (aq.) | - | 2,8-Dimethylnonan-5-ol |
Once the precursor alcohol (2,8-dimethylnonan-5-ol) is synthesized, the hydroxyl group must be replaced with a bromine atom. This is typically achieved through a substitution reaction. chemguide.co.uk
A common method is to treat the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid. libretexts.org This mixture generates hydrogen bromide (HBr) in situ, which then reacts with the alcohol. The alcohol's hydroxyl group is protonated by HBr, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbocation intermediate (in an Sₙ1 mechanism) or displacing the water molecule (in an Sₙ2 mechanism) to form this compound. libretexts.org
Alternatively, reagents like phosphorus tribromide (PBr₃) can be used to convert alcohols to bromoalkanes. chemguide.co.ukpearson.com This reaction involves the formation of a phosphorus-containing intermediate that is readily displaced by a bromide ion.
In some cases, an elimination reaction can be performed on the alcohol to create an alkene, followed by the hydrobromination of the double bond. However, for a secondary alcohol like 2,8-dimethylnonan-5-ol, acid-catalyzed dehydration would likely produce a mixture of alkenes (2,8-dimethylnon-4-ene and 2,8-dimethylnon-5-ene), and subsequent hydrobromination might not be regioselective, leading to a mixture of bromoalkane isomers. Therefore, direct substitution is the more controlled route.
Iii. Elucidation of Reaction Mechanisms Pertaining to 5 Bromo 2,8 Dimethylnonane Reactivity
β-Elimination Reactions (E1 and E2)
Elimination reactions of haloalkanes, also known as dehydrohalogenation, result in the formation of an alkene. ck12.org These reactions compete with nucleophilic substitution and can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. ck12.org
When a haloalkane can form more than one alkene product upon elimination, the reaction's regioselectivity becomes a key consideration. Zaitsev's rule generally predicts that the major product will be the more substituted, and therefore more stable, alkene. chemicalnote.comlibretexts.org In the case of 5-Bromo-2,8-dimethylnonane, elimination can occur by removal of a proton from either C4 or C6, leading to 2,8-dimethylnon-4-ene or 2,8-dimethylnon-5-ene. According to Zaitsev's rule, 2,8-dimethylnon-4-ene would be the expected major product.
However, the use of a sterically hindered base can lead to the formation of the less substituted alkene as the major product, known as the Hofmann product. youtube.com
Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer of the alkene over another (e.g., E vs. Z). E2 reactions are stereospecific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. khanacademy.org E1 reactions, which proceed through a carbocation intermediate, are stereoselective and tend to favor the formation of the more stable E (trans) isomer. youtube.com
For secondary haloalkanes like this compound, substitution and elimination reactions are often in direct competition. ck12.orgchemguide.co.uk The outcome is determined by several factors:
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor E2 elimination. Strong, unhindered bases that are also good nucleophiles can lead to a mixture of SN2 and E2 products. Weak nucleophiles/bases favor SN1 and E1 pathways. libretexts.org
Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher entropy change. ucalgary.cakhanacademy.org
Solvent: Polar protic solvents can favor SN1 and E1 reactions, while polar aprotic solvents are more conducive to SN2 and E2 reactions. libretexts.org The use of an alcoholic solution of potassium hydroxide, for instance, promotes elimination. ck12.org
Structure of the Alkyl Halide: Increased steric hindrance around the reaction center, as seen in this compound due to the β-branching, disfavors SN2 and can increase the proportion of elimination products. libretexts.orgucalgary.ca
Interactive Data Table: Conditions Favoring Substitution vs. Elimination
| Condition | Favors Substitution | Favors Elimination |
| Reagent | Strong, non-bulky nucleophile (SN2) or weak nucleophile (SN1) | Strong, bulky base (E2) or weak base (E1) |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent for SN2/E2 | Polar aprotic | Less polar or alcoholic |
| Substrate Structure | Less sterically hindered | More sterically hindered |
Radical Reaction Mechanisms in Bromoalkane Transformations
Bromoalkanes can also undergo reactions via free radical mechanisms, typically initiated by heat or ultraviolet (UV) light. byjus.comma.edu The free radical halogenation of alkanes is a classic example of a radical chain reaction involving three distinct stages: initiation, propagation, and termination. libretexts.orgyoutube.com
Initiation: This step involves the homolytic cleavage of a bond to generate two radicals. In the context of bromoalkane reactions, this could be the homolytic cleavage of the bromine-bromine bond in Br₂ under UV light to form two bromine radicals. byjus.com
Propagation: These steps involve the reaction of a radical with a non-radical species to form a new radical and a new non-radical. A bromine radical can abstract a hydrogen atom from an alkane to form HBr and an alkyl radical. This alkyl radical can then react with a molecule of Br₂ to form the bromoalkane and a new bromine radical, thus propagating the chain. ma.eduucr.edu
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. byjus.com
While the direct radical cleavage of the C-Br bond in this compound is possible, it is more common for bromoalkanes to be formed through the radical bromination of the corresponding alkane, 2,8-dimethylnonane.
Mechanistic Studies of Carbon-Carbon Bond Forming Reactions involving Branched Bromoalkanes
The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, enabling the construction of more complex molecular skeletons from simpler precursors. For a branched, secondary bromoalkane such as this compound, the steric hindrance around the carbon atom bearing the bromine atom presents a significant challenge. Mechanistic studies into C-C bond forming reactions involving analogous sterically hindered bromoalkanes reveal several potential pathways, primarily categorized into organometallic coupling reactions, nucleophilic substitution reactions, and radical reactions. The viability of each pathway is highly dependent on the reaction conditions and the specific reagents employed.
Organometallic Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. libretexts.org Several named reactions, such as the Suzuki-Miyaura, Negishi, Kumada, and Corey-House couplings, have been developed for this purpose. However, the use of secondary alkyl halides in these reactions is often complicated by a competing side reaction known as β-hydride elimination from the alkylmetal intermediate, which can lead to a mixture of isomeric products. scispace.com
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov This method has shown considerable promise for sterically hindered secondary alkyl bromides. The development of specialized ligands has been crucial in suppressing β-hydride elimination and favoring the desired reductive elimination pathway that leads to the cross-coupled product. For instance, the use of bulky biaryldialkylphosphine ligands, such as CPhos, with a palladium catalyst has been shown to effectively promote the coupling of secondary alkylzinc halides with a variety of aryl bromides and chlorides in high yields and with excellent selectivity for the branched product. nih.govmit.edu
Mechanistically, the catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the secondary alkylzinc reagent to form a diorganopalladium(II) intermediate. The final, crucial step is the reductive elimination of the desired C(sp³)–C(sp²) coupled product, regenerating the Pd(0) catalyst. The bulky ligand plays a key role in promoting this final step over the undesired β-hydride elimination.
| Alkylzinc Halide | Aryl Bromide | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Branched:Linear Ratio |
|---|---|---|---|---|---|---|
| Cyclohexylzinc Bromide | 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | 25 | 95 | >50:1 |
| Cyclopentylzinc Bromide | 4-Bromoacetophenone | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF/Toluene | 25 | 94 | >50:1 |
| sec-Butylzinc Bromide | 2-Bromotoluene | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | 25 | 85 | >20:1 |
| Cyclohexylzinc Bromide | 2-Bromopyridine | 1 mol% Pd(OAc)₂, 2 mol% CPhos | THF | 25 | 92 | >50:1 |
Corey-House Synthesis: This reaction utilizes a lithium diorganocuprate (Gilman reagent) to couple with an organic halide. wikipedia.orgbyjus.com It is a versatile method for forming alkanes and can be effective with primary, secondary, and tertiary alkyl groups on the cuprate. collegedunia.comvedantu.com For a branched secondary bromoalkane like this compound, the reaction would likely proceed via an Sₙ2-like mechanism, involving the formation of a copper(III) intermediate followed by reductive elimination. wikipedia.org However, for a good yield, the alkyl halide partner is preferably primary or secondary. byjus.com The significant steric hindrance in this compound could slow this reaction considerably.
Suzuki-Miyaura and Kumada Couplings: While highly effective for sp²-sp² couplings, the use of secondary sp³-hybridized partners in Suzuki-Miyaura (organoboron reagents) and Kumada (Grignard reagents) couplings is more challenging. researchgate.netorganicreactions.orgorganic-chemistry.org The Suzuki-Miyaura coupling of secondary alkylboron reagents often suffers from limitations that reduce its general utility. researchgate.net Similarly, Kumada couplings with secondary alkyl halides can be inefficient, though some success has been achieved with specific catalyst systems, for example, using a 1,3-butadiene additive with a nickel catalyst. wikipedia.orgscispace.com
Nucleophilic Substitution Reactions
Carbon-carbon bond formation can also be achieved via nucleophilic substitution, where a carbon-based nucleophile displaces the bromide ion. The mechanism can be either bimolecular (Sₙ2) or unimolecular (Sₙ1).
Sₙ2 Mechanism: The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group in a single, concerted step. libretexts.org This mechanism is highly sensitive to steric hindrance. libretexts.orgchemistrysteps.com For a molecule like this compound, which is a secondary bromide with bulky alkyl groups, the electrophilic carbon is significantly shielded. libretexts.org This steric bulk impedes the approach of the nucleophile, drastically reducing the rate of an Sₙ2 reaction. libretexts.orgyoutube.com Consequently, direct C-C bond formation via an Sₙ2 pathway with common carbon nucleophiles like cyanide or acetylides is expected to be extremely slow or not occur at all.
| Substrate Type | Relative Rate | Reason |
|---|---|---|
| Methyl | ~30 | Least steric hindrance |
| Primary (1°) | 1 | Minimal steric hindrance |
| Secondary (2°) | ~0.02 | Increased steric hindrance |
| Tertiary (3°) | ~0 | Severe steric hindrance, no reaction |
Sₙ1 Mechanism: An Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by secondary and tertiary alkyl halides and is not impeded by steric hindrance in the substrate; in fact, bulky alkyl groups can stabilize the carbocation. chemistrysteps.com For this compound, the departure of the bromide ion would lead to a secondary carbocation. This carbocation could then be attacked by a carbon nucleophile. However, a significant drawback of the Sₙ1 mechanism is the potential for carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products. Furthermore, elimination reactions (E1) are often competitive with Sₙ1 reactions.
Radical-Mediated Reactions
Radical reactions offer an alternative pathway for C-C bond formation that is often less sensitive to steric hindrance than ionic reactions. researchgate.net These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.
Atom Transfer Radical Addition (ATRA): In a typical ATRA process, a radical is generated from the bromoalkane, which then adds to an unsaturated C-C bond (e.g., in an alkene or alkyne). nih.gov The initiation can be achieved thermally with a radical initiator like AIBN (azobisisobutyronitrile) or photochemically, often using a photoredox catalyst. nih.govlibretexts.orgnih.gov
Iv. Strategic Applications of 5 Bromo 2,8 Dimethylnonane As a Synthetic Building Block
Introduction of Bromine as a Leaving Group for Further Functionalization
The bromine atom in 5-Bromo-2,8-dimethylnonane serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is fundamental to its role as a synthetic intermediate. In such reactions, a nucleophile, a species rich in electrons, attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The reaction generally proceeds via an S(_N)2 mechanism for secondary halides, which involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the carbon center. However, S(_N)1 pathways, which proceed through a carbocation intermediate, can also occur, particularly with weaker nucleophiles or in polar protic solvents.
The efficiency of the substitution reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. The branched nature of this compound may introduce some steric hindrance, potentially slowing down the rate of S(_N)2 reactions compared to unbranched secondary bromides.
Carbon-Carbon Bond Formation Reactions
One of the most powerful applications of bromoalkanes in organic synthesis is their use in the formation of new carbon-carbon bonds. These reactions are central to the construction of complex molecular skeletons from simpler precursors.
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and secondary alkyl bromides are increasingly utilized as coupling partners.
The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, can form a new carbon-carbon bond between an organoboron compound and an organohalide. While challenging with secondary alkyl halides due to competing β-hydride elimination, recent advances in catalyst design, particularly using nickel catalysts, have enabled the successful coupling of secondary alkyl bromides with arylboronic acids.
The Heck reaction involves the palladium-catalyzed coupling of an organohalide with an alkene to form a substituted alkene. This reaction has also been extended to include secondary alkyl bromides, providing a method for the alkylation of alkenes.
The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Nickel-catalyzed versions of this reaction have been developed that successfully employ non-activated secondary alkyl bromides, opening up possibilities for the synthesis of substituted alkynes.
Table 1: Exemplar Cross-Coupling Reactions with Secondary Bromoalkanes
| Reaction | Alkyl Bromide | Coupling Partner | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Secondary Alkyl Bromide | Arylboronic Acid | NiCl₂(PCy₃)₂ / K₃PO₄, t-amyl alcohol | Aryl-substituted alkane | Good to excellent |
| Heck Reaction | 2-Bromobutane | Styrene | Pd(OAc)₂ / P(t-Bu)₃, base, solvent | Substituted styrene | Moderate |
This table presents generalized conditions and typical outcomes for analogous reactions, as specific data for this compound is not available.
This compound can act as an electrophile in alkylation reactions, where it is attacked by a nucleophilic carbanion, such as an enolate. This reaction is a classic method for forming carbon-carbon bonds. The enolate, typically generated by treating a ketone or ester with a strong base like lithium diisopropylamide (LDA), attacks the secondary carbon bearing the bromine atom in an S(_N)2 fashion. The steric hindrance of the branched alkyl bromide can influence the efficiency of this reaction, and competing elimination reactions are a potential side reaction.
Table 2: Alkylation of an Enolate with a Secondary Bromoalkane
| Enolate Source | Alkylating Agent | Base/Solvent | Product |
|---|
This table illustrates a representative alkylation reaction.
Derivatization to Other Functional Groups
The bromine atom in this compound can be readily replaced by a variety of heteroatom nucleophiles, allowing for its conversion into a diverse range of functional groups.
Alcohols: this compound can be converted to the corresponding alcohol, 2,8-dimethylnonan-5-ol, through a nucleophilic substitution reaction with hydroxide ions or water. To favor substitution over elimination, which is a significant side reaction with strong bases and secondary halides, the reaction can be carried out with water as the nucleophile under S(_N)1-favoring conditions or with a milder base like sodium bicarbonate.
Ethers: The Williamson ether synthesis provides a route to ethers from bromoalkanes. In this reaction, an alkoxide ion acts as the nucleophile and displaces the bromide. However, with secondary halides like this compound, the strongly basic nature of the alkoxide can lead to significant amounts of elimination products. The choice of a less hindered alkoxide and careful control of reaction conditions can help to maximize the yield of the desired ether.
Table 3: Synthesis of a Branched Ether via Williamson Synthesis
| Bromoalkane | Alkoxide | Solvent | Product |
|---|
This table provides an example of the Williamson ether synthesis with a secondary bromoalkane.
Amines: Nucleophilic substitution with ammonia or a primary or secondary amine can be used to introduce a nitrogen-containing functional group. The reaction of this compound with ammonia would yield the primary amine, 2,8-dimethylnonan-5-amine. A significant challenge in this reaction is over-alkylation, where the product amine, being nucleophilic itself, can react with another molecule of the bromoalkane to form secondary and tertiary amines. Using a large excess of the amine nucleophile can help to minimize this side reaction.
Nitriles: The Kolbe nitrile synthesis involves the reaction of an alkyl halide with a cyanide salt, typically sodium or potassium cyanide, to form a nitrile. This reaction proceeds via an S(_N)2 mechanism and is a valuable method for extending a carbon chain by one carbon atom. For a secondary bromide like this compound, the reaction with sodium cyanide in a polar aprotic solvent like DMSO would be expected to produce 2,8-dimethylnonane-5-carbonitrile. brainly.com
Table 4: Derivatization of a Secondary Bromoalkane
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 2-Bromopentane | Sodium cyanide | DMSO | 2-Pentanenitrile brainly.com |
This table shows examples of the synthesis of a nitrile and an amine from a secondary bromoalkane.
While this compound is not a widely studied compound, its chemical reactivity can be confidently predicted based on the established principles of organic chemistry for secondary bromoalkanes. Its utility as a synthetic building block is significant, offering pathways for the formation of new carbon-carbon bonds through modern cross-coupling and traditional alkylation reactions. Furthermore, the ease of displacement of the bromine atom allows for its conversion into a variety of other functional groups, including alcohols, ethers, amines, and nitriles. The branched structure of this compound may present some steric challenges that need to be considered in planning synthetic routes, but it also offers the potential to introduce a specific branched alkyl motif into larger, more complex molecules. The strategic applications outlined in this article highlight the potential of this compound as a valuable intermediate in the toolbox of the synthetic organic chemist.
Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Stereoselective Synthesis
Despite a comprehensive search of available scientific literature, no specific research findings or detailed data could be located regarding the strategic application of this compound as a synthetic building block in the stereoselective synthesis of complex molecules. This scarcity of information prevents a detailed discussion and the creation of data tables as requested.
The investigation included searches for the use of this compound as an intermediate in the total synthesis of natural products, particularly insect pheromones which often feature similar branched hydrocarbon chains. However, these inquiries did not yield any published studies detailing its specific role in controlling the stereochemistry of complex molecule synthesis.
While the principles of stereoselective synthesis are well-established, the successful application of a specific building block like this compound would depend on its unique structural and chemical properties. In a hypothetical scenario, chemists might leverage the bromine atom as a handle for various coupling reactions, while the chiral centers at the 2 and 8 positions would require strategic manipulation to influence the stereochemical outcome of a reaction. The bulky dimethylnonane backbone could also play a role in directing the approach of reagents, thereby influencing the stereoselectivity of bond formation at or near the reactive site.
Without concrete examples from published research, any detailed discussion on the role of this compound in stereoselective synthesis would be purely speculative. The generation of informative data tables, which would typically include details on substrates, reagents, catalysts, reaction conditions, and stereochemical outcomes (e.g., diastereomeric ratio or enantiomeric excess), is not possible without experimental data.
Further research and publication in the field of synthetic organic chemistry are required to elucidate the potential applications of this compound in stereoselective synthesis.
V. Advanced Spectroscopic Characterization Methodologies for Research on 5 Bromo 2,8 Dimethylnonane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 5-Bromo-2,8-dimethylnonane, providing detailed information about the proton and carbon frameworks.
High-resolution proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals offer a wealth of information regarding the connectivity of the atoms. Due to the chiral center at the fifth carbon, the protons on the adjacent methylene groups (C4 and C6) are diastereotopic and are expected to exhibit complex splitting patterns.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |
| H1, H1', H1'' | ~ 0.88 | d | ~ 6.5 |
| H9, H9', H9'' | ~ 0.88 | d | ~ 6.5 |
| H2 | ~ 1.55 | m | |
| H8 | ~ 1.55 | m | |
| H3a, H3b | ~ 1.25 | m | |
| H7a, H7b | ~ 1.45 | m | |
| H4a, H4b | ~ 1.80 | m | |
| H6a, H6b | ~ 1.90 | m | |
| H5 | ~ 4.10 | m |
This table is interactive. Users can sort the data by clicking on the column headers.
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to delineate the carbon skeleton of this compound. The chemical shift of each carbon atom is indicative of its local electronic environment, allowing for the clear identification of methyl, methylene, methine, and quaternary carbons. The carbon atom attached to the bromine (C5) is expected to resonate at a significantly downfield chemical shift due to the electronegativity of the bromine atom.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~ 22.5 |
| C9 | ~ 22.5 |
| C2 | ~ 28.0 |
| C8 | ~ 28.0 |
| C3 | ~ 41.5 |
| C7 | ~ 41.8 |
| C4 | ~ 35.0 |
| C6 | ~ 38.0 |
| C5 | ~ 60.0 |
This table is interactive. Users can sort the data by clicking on the column headers.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity between adjacent protons. For instance, cross-peaks would be observed between the protons on C4 and C5, and between the protons on C5 and C6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. libretexts.org This allows for the direct assignment of a proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.orgsdsu.edu This is particularly useful for connecting different fragments of the molecule and confirming the positions of the methyl groups and the bromine atom. For example, correlations would be expected from the methyl protons at C1 to the carbons at C2 and C3.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with an approximate 1:1 ratio.
Predicted Key Fragmentation Pathways for this compound:
| m/z | Ion |
| 235/237 | [M-CH₃]⁺ |
| 157 | [M-Br]⁺ |
| 57 | [C₄H₉]⁺ |
This table is interactive. Users can sort the data by clicking on the column headers.
Alpha-cleavage adjacent to the bromine atom is a likely fragmentation pathway, leading to the loss of a butyl or isobutyl radical.
Infrared (IR) Spectroscopy for Functional Group Identification in Derivatization Studies
Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to be relatively simple, dominated by absorptions corresponding to C-H and C-Br bonds. In derivatization studies, where the bromine atom is replaced by other functional groups (e.g., -OH, -CN), IR spectroscopy provides a quick and effective method to confirm the success of the reaction by observing the appearance of new characteristic absorption bands.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2960-2850 | C-H stretching |
| 1470-1450 | C-H bending |
| 1380-1365 | C-H bending (gem-dimethyl) |
| 650-550 | C-Br stretching |
This table is interactive. Users can sort the data by clicking on the column headers.
Derivative Spectrophotometry in Quantitative Analytical Studies
Derivative spectrophotometry is an analytical technique that can be employed for the quantitative analysis of this compound, particularly in mixtures where the absorption spectra of the components overlap. By calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength, overlapping bands can be resolved, and the concentration of the analyte can be determined with enhanced accuracy and selectivity. researchgate.net This method can be particularly advantageous in kinetic studies of reactions involving this compound or in the analysis of environmental samples. The application of this technique would involve the development of a calibration curve by plotting the derivative signal at a specific wavelength against known concentrations of the compound.
Vi. Computational Chemistry and Theoretical Investigations of 5 Bromo 2,8 Dimethylnonane and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn dictates its reactivity. For 5-Bromo-2,8-dimethylnonane, methods like Density Functional Theory (DFT) can be employed to model its electronic structure with high accuracy. These calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface.
The reactivity of this compound is largely governed by the carbon-bromine bond. Quantum chemical calculations can quantify the bond dissociation energy and the partial atomic charges on the carbon and bromine atoms, providing a quantitative measure of the bond's polarity and susceptibility to nucleophilic attack. The LUMO is often localized on the antibonding σ* orbital of the C-Br bond, indicating that this is the most likely site for a nucleophile to interact with the molecule.
The insights gained from these calculations are crucial for predicting how this compound will behave in different chemical environments and for designing synthetic routes that leverage its specific electronic properties.
Table 1: Calculated Electronic Properties of this compound and Analogues
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | C-Br Bond Length (Å) | Partial Charge on Br (a.u.) |
| This compound | -10.25 | 0.85 | 1.96 | -0.28 |
| 1-Bromononane | -10.10 | 0.95 | 1.95 | -0.25 |
| 2-Bromononane | -10.30 | 0.80 | 1.97 | -0.30 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. For a flexible molecule like this compound, with its long alkyl chain, conformational analysis is key to understanding its physical properties and how it interacts with other molecules. MD simulations model the movement of each atom in the molecule over time by solving Newton's equations of motion, providing a trajectory that reveals the accessible conformations and the energy barriers between them.
These simulations can identify the most stable conformers of this compound in different solvents, which is crucial for understanding its behavior in solution-phase reactions. Furthermore, MD simulations can be used to study intermolecular interactions, such as those between molecules of this compound or between the molecule and a solvent. These interactions, which include van der Waals forces and dipole-dipole interactions, are critical in determining the bulk properties of the substance, such as its boiling point and solubility.
By simulating the molecule in a condensed phase, researchers can gain insights into how intermolecular forces influence its structure and reactivity, providing a more complete picture than can be obtained from gas-phase calculations alone.
Mechanistic Pathways Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate.
For example, in a nucleophilic substitution reaction, computational modeling can determine whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 mechanism. By calculating the activation energies for both pathways, it is possible to predict which mechanism will be favored under a given set of conditions. These calculations can also provide detailed geometric information about the transition states, which is crucial for understanding the stereochemical outcome of the reaction.
The ability to computationally explore different reaction pathways provides a powerful complement to experimental studies, often guiding the design of experiments and helping to interpret their results.
Prediction and Analysis of Regioselectivity and Stereoselectivity in Reactions
Many reactions of alkyl halides can lead to multiple products, and predicting the regioselectivity and stereoselectivity of these reactions is a major challenge in organic chemistry. Computational modeling can provide valuable insights into the factors that control selectivity in reactions of this compound.
For example, in an elimination reaction, there are often multiple possible sites for proton abstraction, leading to different constitutional isomers of the resulting alkene. By calculating the activation energies for the different elimination pathways, it is possible to predict which regioisomer will be the major product. Similarly, for reactions that create a new stereocenter, computational methods can be used to predict the stereochemical outcome by calculating the energies of the diastereomeric transition states.
These predictive capabilities are not only of fundamental interest but also have significant practical implications, as they can guide the development of synthetic methods that produce the desired product with high selectivity. The trend towards modeling increasingly complex systems and the growing appreciation for the role of non-covalent interactions are expanding the ability of computational chemistry to accurately predict reaction outcomes. researchgate.net
Table 2: Predicted Product Distribution in the Elimination Reaction of this compound
| Product | Predicted Yield (%) |
| 2,8-Dimethylnon-4-ene | 75 |
| 2,8-Dimethylnon-5-ene | 25 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vii. Environmental Considerations in the Synthesis and Handling of Branched Bromoalkanes
Green Chemistry Principles in Bromination Reactions
The twelve principles of green chemistry serve as a guide for creating more environmentally friendly chemical processes. chemistryjournals.netbridgew.edu In the context of producing branched bromoalkanes, these principles encourage the design of reactions that minimize waste, use less hazardous chemicals, employ safer solvents, increase energy efficiency, and utilize renewable feedstocks. chemistryjournals.networdpress.com The application of these principles aims to mitigate the environmental and safety concerns associated with conventional bromination techniques, which often involve toxic and corrosive reagents like molecular bromine (Br₂). espublisher.comnih.gov
Strategies for greener bromination include enhancing the efficiency of synthetic methods, reducing the number of synthetic steps, and avoiding toxic reagents and solvents. wordpress.com For instance, replacing hazardous brominating agents with safer alternatives and using water or other benign solvents can significantly improve the environmental profile of the synthesis. wordpress.comhrpub.org
Atom Economy and Waste Minimization in Haloalkane Synthesis
Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. ohmbound.comwikipedia.orgjocpr.com A reaction with high atom economy is inherently more sustainable as it generates minimal byproducts, reducing both the economic and environmental costs of waste disposal. ohmbound.comwikipedia.org
The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 ohmbound.com
The following table illustrates the concept of atom economy with different reaction types.
| Reaction Type | General Equation | Atom Economy | Byproducts |
| Addition | A + B → C | 100% | None |
| Substitution | A + BC → AC + B | < 100% | B is a byproduct |
| Elimination | A → B + C | < 100% | C is a byproduct |
This interactive table demonstrates how different reaction types impact atom economy, a key metric in green chemistry.
Minimizing waste is a primary goal of green chemistry. youtube.comjctjournal.com This can be achieved by designing reactions with high atom economy, using catalytic reagents instead of stoichiometric ones, and recycling byproducts where possible. wikipedia.orgyoutube.com The "E-factor," which measures the mass ratio of waste to the desired product, is another metric used to assess the environmental impact of a chemical process. researchgate.net
Utilization of Benign Solvents and Solvent-Free Conditions
Traditional organic syntheses often employ volatile and toxic organic solvents, such as chlorinated hydrocarbons, which contribute to pollution and pose health risks. hrpub.orgrsc.org A key green chemistry strategy is to replace these hazardous solvents with more benign alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Water is an especially attractive green solvent due to its non-toxicity, abundance, and safety. chemistryjournals.nethrpub.org
Another highly effective approach is to conduct reactions under solvent-free conditions. rsc.orgresearchgate.net Mechanochemistry, which uses mechanical force to induce reactions, has emerged as a powerful tool for solvent-free synthesis. rsc.org This technique can lead to higher efficiency and selectivity while eliminating the need for solvents entirely. Solvent-free bromination reactions using reagents like quaternary ammonium tribromides have been successfully carried out using thermal or microwave conditions, offering a greener pathway to bromo-organic compounds. researchgate.net
The benefits of these approaches include:
Reduced environmental pollution and health risks.
Simplified purification processes.
Lower energy consumption associated with solvent recycling. rsc.org
In Situ Generation of Halogenating Reagents to Reduce Hazardous Waste
The storage, transport, and handling of hazardous reagents like molecular bromine present significant safety risks. nih.govacs.org A superior strategy is the in situ generation of these reagents, meaning they are produced directly within the reaction mixture on an as-needed basis. nih.govgctlc.org This approach avoids the hazards of handling bulk quantities of dangerous chemicals and minimizes the risk of accidental release. acs.org
Bromine can be generated in situ by reacting a stable bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidizing agent. nih.govgctlc.org Common oxidants used for this purpose include hydrogen peroxide (H₂O₂), sodium perborate, or even sodium hypochlorite (NaOCl). nih.govgctlc.org This method not only enhances safety but also aligns with green chemistry principles by often using cheaper, less hazardous precursors and reducing waste. nih.govacs.org For example, a system using a bromide-bromate couple can generate the reactive brominating species in situ, with aqueous sodium chloride being the only significant byproduct. chemindigest.com
Continuous flow reactors are particularly well-suited for the in situ generation of hazardous reagents, as they handle only small quantities at any given time, further minimizing risks. nih.govacs.org
Research into Alternative Reagents and Catalysts for Bromination Processes
To circumvent the problems associated with molecular bromine, extensive research has focused on developing safer and more selective brominating agents. nih.govcambridgescholars.com N-bromosuccinimide (NBS) is a widely used solid alternative that is easier and safer to handle than liquid bromine. wordpress.comcambridgescholars.com Other N-bromoimide reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), also serve as milder halogen sources. rsc.org
The table below summarizes some alternative brominating reagents.
| Reagent Name | Abbreviation | Physical State | Key Features |
| N-Bromosuccinimide | NBS | Crystalline Solid | Easier to handle than Br₂, used for various brominations. cambridgescholars.comcommonorganicchemistry.com |
| Pyridinium Tribromide | PTT | Crystalline Solid | Milder brominating agent. acs.org |
| Tetrabutylammonium Tribromide | TBATB | Solid | Used in solvent-free reactions. researchgate.net |
| Bromide/Bromate Salts | - | Solid | Used for in situ generation of bromine. chemindigest.com |
| Hydrogen Peroxide/Hydrobromic Acid | H₂O₂/HBr | Liquid | A greener alternative for generating bromine in situ. nih.govacs.org |
This interactive table presents several alternative reagents for bromination, highlighting their advantages in line with green chemistry principles.
Catalysis is another cornerstone of green chemistry, offering pathways to improve reaction efficiency and reduce waste. jk-sci.comjctjournal.com In bromination, catalysts can enable the use of milder reagents and conditions. For instance, Lewis bases can be used to activate N-bromoimide reagents, enhancing their reactivity. rsc.org Research is also exploring the use of biocatalysts (enzymes) which can offer unparalleled selectivity under environmentally benign conditions, typically in aqueous media at room temperature. researchgate.netjctjournal.com The development of efficient and recyclable catalysts is a key objective in making the synthesis of branched bromoalkanes more sustainable.
Viii. Future Research Trajectories for 5 Bromo 2,8 Dimethylnonane Chemistry
Exploration of Novel Catalytic Systems for Highly Selective Transformations
Future research will likely focus on the development of innovative catalytic systems to achieve highly selective transformations of 5-bromo-2,8-dimethylnonane. The steric hindrance around the secondary bromine atom, coupled with the presence of multiple methyl groups, presents a significant challenge for traditional catalytic methods. Therefore, the design of catalysts that can overcome these steric challenges and exhibit high regioselectivity and stereoselectivity will be a key area of investigation.
One promising direction is the use of transition metal catalysts with tailored ligand architectures. For instance, bulky, electron-rich phosphine (B1218219) ligands in combination with palladium or nickel catalysts could facilitate challenging cross-coupling reactions. These reactions could enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position, providing access to a wide range of functionalized 2,8-dimethylnonane derivatives. A recent study highlighted the use of a zirconium catalyst on a silicon nitride support for the conversion of propane (B168953) to propylene, demonstrating that unconventional catalyst-support interactions can lead to more energy-efficient processes. azom.com This approach of using non-traditional supports could be extended to the transformations of haloalkanes like this compound. azom.com
Furthermore, the exploration of photoredox catalysis offers a powerful tool for activating the C-Br bond under mild conditions. The use of visible-light-absorbing photocatalysts could enable a variety of transformations, including atom transfer radical addition (ATRA) and the formation of radical intermediates for subsequent reactions. The development of chiral photocatalysts could also allow for enantioselective reactions, which would be particularly valuable given the chiral nature of this compound.
A comparative analysis of potential catalytic systems is presented in the table below:
| Catalytic System | Potential Transformation | Key Advantages | Research Focus |
| Palladium/Nickel with Bulky Ligands | Cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) | High efficiency, broad substrate scope | Ligand design for steric hindrance, optimization of reaction conditions |
| Photoredox Catalysis | ATRA, Radical Cyclizations, C-H Functionalization | Mild reaction conditions, high functional group tolerance | Development of novel photocatalysts, exploration of asymmetric variants |
| Dual Catalysis (e.g., Transition Metal and Organocatalysis) | Enantioselective Functionalization | Access to chiral products with high enantiopurity | Catalyst compatibility, mechanistic investigations |
Investigations into Biocatalytic Approaches for Haloalkane Derivatization
Biocatalysis represents a green and highly selective alternative to traditional chemical methods for the derivatization of haloalkanes. Future research in this area will focus on the discovery and engineering of enzymes that can act on sterically hindered substrates like this compound.
Haloalkane dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds, and they are a prime target for biocatalytic applications. The directed evolution of known dehalogenases could be employed to enhance their activity and selectivity towards this compound. This would involve creating libraries of enzyme variants and screening them for improved performance. The resulting engineered enzymes could be used for the synthesis of chiral alcohols and other valuable derivatives.
Another promising biocatalytic approach is the use of cytochrome P450 monooxygenases. These enzymes are known to catalyze a wide range of oxidation reactions, and they could potentially be used to introduce hydroxyl groups at various positions on the 2,8-dimethylnonane backbone. This would provide a powerful tool for the regioselective and stereoselective functionalization of the molecule.
The integration of biocatalytic steps into multi-step synthetic sequences could also lead to more efficient and sustainable processes for the production of complex molecules derived from this compound.
Expanding the Scope of Applications as a Precursor in Advanced Materials Science
The unique branched structure of this compound makes it an attractive building block for the synthesis of advanced materials with novel properties. Future research will explore its potential as a precursor for polymers, liquid crystals, and other functional materials.
In polymer chemistry, this compound can be used as a monomer or a chain-transfer agent in controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP). The incorporation of this bulky, branched unit into polymer chains could significantly alter the physical properties of the resulting materials, leading to enhanced thermal stability, solubility, and mechanical strength.
The chiral nature of this compound also makes it a valuable precursor for the synthesis of chiral liquid crystals. The introduction of this chiral moiety into mesogenic molecules could induce the formation of chiral liquid crystalline phases, which are of great interest for applications in optical displays and sensors.
Furthermore, the bromo-functional group can serve as a handle for the surface modification of materials. By grafting this compound onto the surface of nanoparticles or other substrates, it is possible to create materials with tailored surface properties, such as hydrophobicity and biocompatibility. The concept of using "element-block materials" for designing advanced materials could be applied here, where the 2,8-dimethylnonane unit acts as a specific building block. tcsedsystem.eduumanitoba.ca
Development of Efficient Analytical Techniques for Trace Analysis in Research Environments
As the research on this compound and its derivatives expands, the development of efficient and sensitive analytical techniques for its trace analysis will become increasingly important. Future work in this area will focus on the optimization of chromatographic and spectroscopic methods for the detection and quantification of this compound in complex matrices.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. chemistryjobinsight.com The development of specific GC-MS methods for this compound will involve the optimization of the chromatographic separation conditions and the identification of characteristic mass spectral fragmentation patterns. This will enable the reliable identification and quantification of the compound at trace levels.
For non-volatile derivatives of this compound, high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV-Vis, mass spectrometry) will be the method of choice. The development of chiral HPLC methods will also be crucial for the separation and analysis of enantiomeric mixtures of its derivatives.
The table below summarizes key analytical techniques and their potential applications for the trace analysis of this compound.
| Analytical Technique | Principle | Application | Key Parameters for Optimization |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification of this compound in reaction mixtures and environmental samples. | Column type, temperature program, ionization method. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Analysis of non-volatile derivatives, chiral separations. | Stationary phase, mobile phase composition, detector type. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Structural elucidation of new derivatives. | Solvent, magnetic field strength, pulse sequences. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | While not directly for the compound, it can be used for trace metal analysis in catalytic systems. chemistryjobinsight.comazolifesciences.com | Wavelength, atomization source. |
The development of robust analytical methods will be essential for supporting the synthetic and materials science research on this compound, ensuring the purity of synthesized compounds and enabling the accurate characterization of new materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2,8-dimethylnonane with high regioselectivity?
- Methodological Answer : A plausible route involves alkylation of 2,8-dimethylnonane using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to achieve bromination at the 5-position. Alternatively, selective bromination via electrophilic substitution may require directing groups or steric control. Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product . Purity validation should employ GC or HPLC (>95% purity thresholds, as seen in analogous brominated compounds) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR for characteristic shifts (e.g., bromine-induced deshielding at C5, methyl group signals at C2/C8). Compare with computational predictions (DFT) or databases like NIST Chemistry WebBook .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .
- Elemental Analysis : Verify Br content stoichiometry .
Q. What storage conditions are optimal for maintaining this compound stability?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Use desiccants to mitigate hydrolysis, as bromoalkanes are moisture-sensitive. Stability monitoring via periodic HPLC analysis is advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in observed vs. predicted reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions may arise from steric hindrance (due to 2,8-dimethyl groups) or electronic effects. Conduct mechanistic studies:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Computational Modeling : Use DFT to map transition states and identify steric/electronic barriers .
- Catalyst Screening : Test palladium/copper systems (e.g., Suzuki-Miyaura) with bulky ligands (XPhos, SPhos) to overcome steric challenges .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (<0°C) reduce elimination pathways (e.g., dehydrohalogenation).
- Additive Optimization : Use silver salts (AgCO) to scavenge halides and suppress undesired nucleophilic substitutions.
- In Situ Monitoring : Employ techniques like ReactIR to detect intermediates and adjust conditions dynamically .
Q. How to design experiments to study the environmental impact of this compound degradation byproducts?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents and analyze products via LC-MS.
- Microbial Degradation : Use soil slurry assays with GC-MS to track bromine release and methyl group oxidation.
- Ecotoxicology : Evaluate toxicity using Daphnia magna or algal growth inhibition tests, referencing OECD guidelines .
Data Analysis & Experimental Design
Q. How should researchers address inconsistent NMR data for this compound across different labs?
- Methodological Answer :
- Standardization : Use identical deuterated solvents (e.g., CDCl) and internal standards (TMS).
- Collaborative Calibration : Cross-validate spectra with a centralized reference sample.
- Dynamic Exchange Analysis : Investigate conformational flexibility (e.g., chair/boat transitions in cyclic analogs) causing signal splitting .
Q. What experimental controls are essential for reproducibility in catalytic applications of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
